3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide is an organic compound that features a biphenyl core substituted with a chloro group, a trifluoromethyl group, and a sulfonamide group
Vorbereitungsmethoden
The synthesis of 3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves several steps:
Suzuki–Miyaura Coupling: This reaction is commonly used to form the biphenyl core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the addition of a trifluoromethyl radical to an aromatic ring.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the biphenyl compound with a sulfonyl chloride in the presence of a base.
Analyse Chemischer Reaktionen
3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Agrochemicals: The trifluoromethyl group enhances the compound’s stability and bioactivity, making it useful in the development of pesticides and herbicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions that contribute to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide can be compared to other similar compounds:
Trifluoromethylbenzenes: These compounds also contain the trifluoromethyl group, which imparts similar stability and bioactivity properties.
Sulfonamides: Compounds with sulfonamide groups share similar chemical reactivity and biological activity.
Biphenyl Derivatives: Other biphenyl derivatives may have different substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C13H9ClF3NO2S |
---|---|
Molekulargewicht |
335.73 g/mol |
IUPAC-Name |
2-chloro-4-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-11-7-8(5-6-12(11)21(18,19)20)9-3-1-2-4-10(9)13(15,16)17/h1-7H,(H2,18,19,20) |
InChI-Schlüssel |
ZSWIMBRWVRYXBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)S(=O)(=O)N)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.